molecular formula C22H17ClN4O4 B11264416 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-methylphenyl)acetamide

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B11264416
M. Wt: 436.8 g/mol
InChI Key: TVHWKYDFWWORPX-UHFFFAOYSA-N
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Description

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-methylphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole moiety, a pyrazolopyrazine core, and a substituted acetamide group

Preparation Methods

The synthesis of 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-methylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodioxole moiety, followed by the construction of the pyrazolopyrazine core through cyclization reactions. The final step involves the introduction of the acetamide group via acylation reactions. Industrial production methods may employ optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.

Scientific Research Applications

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in anticancer research, it may inhibit the activity of certain kinases involved in cell proliferation. The benzodioxole moiety can interact with the active site of enzymes, while the pyrazolopyrazine core may facilitate binding to specific receptors. These interactions can modulate cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-methylphenyl)acetamide stands out due to its unique combination of structural features. Similar compounds include:

Properties

Molecular Formula

C22H17ClN4O4

Molecular Weight

436.8 g/mol

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-chloro-4-methylphenyl)acetamide

InChI

InChI=1S/C22H17ClN4O4/c1-13-2-4-15(9-16(13)23)24-21(28)11-26-6-7-27-18(22(26)29)10-17(25-27)14-3-5-19-20(8-14)31-12-30-19/h2-10H,11-12H2,1H3,(H,24,28)

InChI Key

TVHWKYDFWWORPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O)Cl

Origin of Product

United States

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